molecular formula C9H9N3O2 B2889789 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1315364-32-9

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2889789
CAS No.: 1315364-32-9
M. Wt: 191.19
InChI Key: SQHSRXAQAQPDEE-UHFFFAOYSA-N
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Description

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a high-value chemical scaffold based on the privileged pyrazolo[1,5-a]pyrimidine core, a rigid, planar heterocyclic system recognized for its significant potential in medicinal chemistry and drug discovery . This compound serves as a key synthetic intermediate for the rational design and development of novel protein kinase inhibitors (PKIs) for targeted cancer therapy . Researchers utilize this scaffold to create molecules that target kinases such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers including non-small cell lung cancer (NSCLC) and melanoma . The structure is amenable to diverse functionalization at multiple positions, allowing for extensive structure-activity relationship (SAR) studies to optimize binding affinity, selectivity, and pharmacological properties . The carboxylic acid functional group at the 3-position provides a versatile handle for further derivatization via amide coupling or metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce complex aromatic or heteroaromatic systems and enhance interactions with the ATP-binding pocket of target kinases . This compound is supplied For Research Use Only and is intended for use in laboratory research to develop potential anticancer agents. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-4-10-8-7(9(13)14)6(2)11-12(5)8/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHSRXAQAQPDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=C(C(=NN12)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate β-enaminone derivatives with aminopyrazoles under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position Effects : The 2,7-dimethyl derivative’s methyl groups likely enhance steric hindrance, favoring distinct metal-binding geometries compared to the 5,7-dimethyl isomer .
  • Lipophilicity : 5,7-Dimethyl derivatives exhibit moderate LogD₇.₄ values (~2.5–3.5), suitable for blood-brain barrier penetration in TSPO-targeted therapies . In contrast, the unsubstituted carboxylic acid variant is highly polar, limiting its pharmacokinetic utility without further derivatization .
  • Thermal Stability: Decomposition near 180°C is consistent across methylated and non-methylated variants, suggesting structural robustness .

Derivative

  • Pharmacological Potential: While direct biological data are scarce, structural similarity to 5,7-dimethyl derivatives implies possible activity in neuroinflammation (TSPO targeting) or oncology .

5,7-Dimethyl Derivative

  • TSPO Ligands: Exhibits subnanomolar affinity for translocator protein 18 (TSPO), critical for neuroimaging and neurodegenerative disease therapy .
  • Antitumor Activity : Pyrazolo[1,5-a]pyrimidine derivatives with 5,7-dimethyl groups show inhibitory effects on tumor cell proliferation .

7-Methyl Derivative

  • Cardiovascular Applications : Early-stage 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives act as angiotensin II antagonists, though poor oral bioavailability necessitated structural optimization (e.g., carboxamide substitution) .

Unsubstituted Carboxylic Acid

  • Diuretic and Hypnotic Activity: Derivatives like 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid amides demonstrate diuretic effects, while others exhibit sedative properties .

Biological Activity

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for a variety of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H10N4O2C_9H_{10}N_4O_2. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds related to this compound have shown inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, some derivatives have been reported to inhibit BRAF(V600E) and EGFR pathways which are critical in certain cancers .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its effects on cyclooxygenase (COX) enzymes.

  • Inhibition Studies : In vitro studies have indicated that certain pyrazolo[1,5-a]pyrimidine derivatives can effectively inhibit COX-2 activity. The IC50 values for these compounds are comparable to established anti-inflammatory drugs like celecoxib .

3. Antimicrobial Activity

Research has also suggested that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties.

  • Case Studies : A study highlighted the antimicrobial efficacy of related compounds against various bacterial strains. The presence of electron-withdrawing groups was found to enhance this activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Substituent Effect on Activity Reference
Methyl groupEnhances anticancer activity
Halogen substituentsIncreases antimicrobial potency
Electron-donating groupsImproves anti-inflammatory effects

Research Findings and Case Studies

Several studies have reported the synthesis and evaluation of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine derivatives:

  • Synthesis and Characterization : Various synthetic routes have been developed to produce these compounds with high yields and purity .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231 .

Q & A

Q. What are the optimal synthetic routes for 2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base (e.g., sodium ethanolate), followed by hydrolysis and decarboxylation. Key steps include:

  • Step 1 : Formation of a dihydroxy-heterocycle intermediate under reflux conditions (ethanol, 80°C, 24 hours) .
  • Step 2 : Acid-catalyzed cyclization to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 3 : Hydrolysis of ester groups to yield the carboxylic acid derivative (LiOH in methanol, 54% yield) . Microwave-assisted synthesis can reduce reaction times and improve yields .

Q. How can solubility and purity be optimized for biological assays?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Adjusting pH via sodium bicarbonate can enhance aqueous solubility .
  • Purification : Use recrystallization (ethanol/DMF) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Purity is confirmed via HPLC and NMR .

Q. What spectroscopic methods are used for structural characterization?

  • 1H/13C NMR : Peaks at δ 2.65 ppm (methyl groups) and δ 8.52 ppm (pyrimidine protons) confirm substitution patterns .
  • HRMS : Molecular ion [M+H]+ at m/z 205.1085 validates the molecular formula .
  • IR : A carbonyl stretch at 1691 cm⁻¹ confirms the carboxylic acid group .

Advanced Research Questions

Q. How do substituents at positions 2 and 7 influence bioactivity?

Substituents modulate lipophilicity, hydrogen bonding, and steric effects:

  • Methyl groups (positions 2 and 7) : Enhance metabolic stability and kinase inhibition specificity (e.g., IC₅₀ = 25 µM for cathepsin K) .
  • Trifluoromethyl (position 7) : Increases binding affinity to hydrophobic enzyme pockets (e.g., dipeptidyl peptidase-IV) . Table 1 : Structure-Activity Relationship (SAR)
SubstituentBiological ActivityReference
7-CF₃Cathepsin K inhibition (IC₅₀ ~25 µM)
2-CH₃DPP-IV inhibition (diabetes therapy)
7-CyclopropylEnhanced fluorescence for imaging

Q. What strategies resolve contradictions in enzyme inhibition data?

Discrepancies in IC₅₀ values arise from assay conditions (e.g., pH, co-solvents):

  • Case Study : Cathepsin B inhibition varied between 45 µM (N-(2-picolyl)carboxamide) and 25 µM (N-butylcarboxamide) due to steric hindrance in active-site binding .
  • Resolution : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and exclude false positives from aggregation artifacts .

Q. How can computational methods predict binding modes?

  • Docking : AutoDock Vina models interactions with cathepsin K (PDB: 1ATK) show hydrogen bonds between the carboxylic acid group and Arg-212 .
  • MD Simulations : 100-ns trajectories reveal stable binding of 2,7-dimethyl derivatives to kinase ATP pockets (e.g., EGFR) .

Q. What are the limitations of current synthetic methodologies?

  • Yield : LiOH-mediated hydrolysis yields ≤54% due to competing decarboxylation .
  • Scalability : Continuous flow reactors improve efficiency but require precise temperature control (>80°C causes Boc-group cleavage) .

Methodological Considerations

Q. How to design SAR studies for pyrazolo[1,5-a]pyrimidines?

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., 7-CF₃ vs. 7-CH₃) .
  • Step 2 : Test against a panel of enzymes (e.g., cathepsins, kinases) using fluorescence-based assays .
  • Step 3 : Correlate logP values (calculated via ChemDraw) with cellular permeability .

Q. What in vitro models validate anticancer activity?

  • Cell Lines : MCF-7 (breast cancer) and A549 (lung cancer) for cytotoxicity screening (MTT assay) .
  • Mechanism : Flow cytometry confirms apoptosis via caspase-3 activation (EC₅₀ = 10 µM) .

Q. How to address stability issues in aqueous buffers?

  • Formulation : Use PEGylation or liposomal encapsulation to prevent degradation .
  • Storage : Lyophilize at -20°C under argon to maintain stability >6 months .

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